molecular formula C27H46O2 B12410720 22(S)-hydroxycholesterol-d7

22(S)-hydroxycholesterol-d7

Cat. No.: B12410720
M. Wt: 409.7 g/mol
InChI Key: RZPAXNJLEKLXNO-YLVVCUGSSA-N
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Description

22(S)-Hydroxycholesterol-d7 is a deuterium-labeled oxysterol used primarily as an internal standard in lipidomics and metabolomics research. It is a stable isotope analog of endogenous 22(S)-hydroxycholesterol, a cholesterol derivative with a hydroxyl group at the C22 position in the S-configuration. This compound is critical for accurate quantification of oxysterols in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . Its deuterated form (d7, with seven deuterium atoms replacing hydrogen) ensures minimal interference with endogenous oxysterols during analysis, enhancing precision in lipid profiling studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O2

Molecular Weight

409.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S,3S)-6,7,7,7-tetradeuterio-3-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1/i1D3,2D3,17D

InChI Key

RZPAXNJLEKLXNO-YLVVCUGSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

Preparation Methods

Cholesterol-Based Deuteration Strategies

The synthesis typically begins with cholesterol or its derivatives, leveraging its native sterol backbone. Key steps include:

  • 3β-Hydroxyl Protection : Cholesterol’s 3β-hydroxyl group is protected using acetyl or trimethylsilyl groups to prevent undesired reactivity during subsequent steps.
  • Side-Chain Functionalization : The C22 position is oxidized to a ketone using Jones reagent or pyridinium chlorochromate (PCC). Stereoselective reduction with deuterated reducing agents (e.g., NaBD4 or LiAlD4) introduces both the 22(S)-hydroxyl group and deuterium atoms.
  • Deuterium Incorporation : Deuterium labeling at C25, C26, and C27 is achieved via Grignard alkylation with deuterated reagents like (CD3)2CDCH2MgBr, ensuring complete deuteration of the terminal methyl groups.
  • Deprotection and Purification : Acidic or basic hydrolysis removes protecting groups, followed by purification via silica gel chromatography and thin-layer chromatography (TLC).

Critical Considerations :

  • Stereochemical Control : Asymmetric hydrogenation or enzymatic reduction ensures >99% enantiomeric excess at C22.
  • Deuterium Source : Deuterated solvents (e.g., D2O) and reagents minimize proton contamination during labeling.

Advanced Methodologies for Improved Yield and Purity

Epoxide Ring-Opening with Deuterated Reagents

A method adapted from CN113912661A involves:

  • 6,7-Dehydrogenation : Cholesterol is dehydrogenated to form a Δ6,7 double bond.
  • Epoxidation : The double bond is epoxidized using magnesium monoperoxyphthalate (MMPP), forming a 6β,7β-epoxide.
  • Lewis Acid-Mediated Ring Opening : BF3·D2O cleaves the epoxide, introducing deuterium at C7 and preserving the 22(S) configuration.
  • Side-Chain Deuteration : Post-functionalization with CD3I via SN2 alkylation ensures full deuteration of terminal methyl groups.

Advantages :

  • Selectivity : BF3·D2O directs ring-opening to yield 7α-deuterated products, avoiding β-epimer contamination.
  • Yield Optimization : This method achieves 85–90% yield with >99% purity by TLC.

Microbial Biotransformation

Recent advances employ Mycobacterium spp. to hydroxylate deuterated cholesterol precursors at C22. Key steps:

  • Deuterated Cholesterol Synthesis : Cholesterol is deuterated at C25, C26, and C27 via catalytic exchange with D2 over palladium.
  • Enzymatic Hydroxylation : Mycobacterium smegmatis oxidizes C22 with high S-selectivity (ee >98%).
  • Product Isolation : Centrifugation and HPLC yield this compound with 70–75% recovery.

Limitations :

  • Scalability : Microbial methods require stringent sterility and prolonged fermentation times.

Analytical Validation and Quality Control

Characterization Techniques

  • Mass Spectrometry (LC-MS/MS) : Confirms deuterium incorporation (m/z 415.4 [M+H]+ for C27H39D7O2).
  • Nuclear Magnetic Resonance (NMR) : 1H NMR shows absence of protons at δ 0.8–1.2 ppm (C25–C27), while 13C NMR confirms C22 configuration.
  • Chiral HPLC : Quantifies enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol 95:5).

Purity Standards

  • TLC Analysis : Rf = 0.45 (hexane:ethyl acetate 3:1).
  • Impurity Profiling : Residual solvents (e.g., DMSO-d6) are quantified via GC-MS (<0.1% threshold).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Deuterium Efficiency (%) Scalability
Grignard Alkylation 78 >99 98 Industrial
Epoxide Ring-Opening 85 >99 95 Pilot-Scale
Microbial Hydroxylation 70 98 90 Lab-Scale

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated precursors like (CD3)2CDCH2MgBr cost ~$2,500/mol, contributing to 60–70% of total production expenses.

Regulatory Compliance

  • ICH Guidelines : Residual deuterated solvents must comply with Q3C(R8) limits.
  • GMP Certification : Facilities require ISO 9001 certification for pharmaceutical-grade synthesis.

Chemical Reactions Analysis

Types of Reactions: 22(S)-hydroxycholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological functions of oxysterols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). These reactions typically occur under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to convert this compound into its reduced forms.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with conditions tailored to maintain the integrity of the deuterated compound.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the metabolic and signaling pathways of oxysterols.

Scientific Research Applications

Biochemical Research

Internal Standard in Mass Spectrometry
22(S)-hydroxycholesterol-d7 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This application is crucial for quantifying oxysterols in biological samples, particularly in studies examining lipid metabolism and cholesterol homeostasis .

Cholesterol Metabolism Studies
The compound plays a significant role in studying cholesterol metabolism. It helps researchers understand how oxysterols influence cellular signaling pathways and lipid regulation. This is particularly relevant for conditions such as atherosclerosis and neurodegenerative diseases, where cholesterol metabolism is disrupted .

Clinical Applications

Potential Therapeutic Target for Metabolic Disorders
Research indicates that 22(S)-hydroxycholesterol can enhance glucose catabolism and uptake, making it a potential target for treating metabolic disorders like type 2 diabetes . Furthermore, it has been shown to inhibit lipid accumulation in hepatocytes and myotubes, suggesting a protective role against fatty liver disease .

Cancer Research
In the context of cancer, particularly clear cell renal cell carcinoma (ccRCC), this compound is implicated in cholesterol homeostasis within tumor cells. Elevated levels of cholesterol are necessary for ccRCC cell viability, and compounds like this compound may help elucidate the mechanisms behind lipid uptake and storage in cancer cells .

Pharmaceutical Development

Drug Development and Quality Control
The compound is utilized in pharmaceutical research for developing new drugs targeting cholesterol-related diseases. It serves as a reference standard in quality control processes during the synthesis of pharmaceutical compounds. Its ability to modulate liver X receptors (LXRs) also positions it as a candidate for drug development aimed at regulating cholesterol levels and improving lipid profiles .

Case Studies

Study FocusFindingsImplications
Cholesterol Regulation in ccRCC Elevated expression of HSD3B7 was linked to ccRCC cell survival; inhibition led to toxic oxysterol accumulation.Highlights the need for targeted therapies that manipulate cholesterol metabolism in cancer treatment .
Type 2 Diabetes Treatment 22(S)-hydroxycholesterol enhances glucose uptake and reduces lipid synthesis.Suggests potential therapeutic strategies for metabolic syndrome management .
Lipid Metabolism Analysis Used as an internal standard for quantifying oxysterols in biological samples via LC-MS/MS.Facilitates accurate assessments of lipid profiles in various diseases.

Mechanism of Action

The mechanism of action of 22(S)-hydroxycholesterol-d7 involves its interaction with various molecular targets and pathways. As an oxysterol, it modulates cholesterol homeostasis by binding to liver X receptors (LXRs) and influencing the expression of genes involved in cholesterol transport and metabolism. Additionally, this compound plays a role in immune regulation by interacting with immune cell receptors and modulating inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxysterols are hydroxylated cholesterol derivatives with diverse biological roles, including lipid metabolism regulation, immune modulation, and activation of nuclear receptors like liver X receptors (LXRs). Below is a detailed comparison of 22(S)-hydroxycholesterol-d7 with structurally and functionally related oxysterols:

22(R)-Hydroxycholesterol
  • Structural Difference : The hydroxyl group at C22 is in the R-configuration instead of S.
  • Functional Role: Acts as a potent LXR agonist, modulating cholesterol efflux and suppressing cancer cell proliferation .
  • Analytical Use: Non-deuterated 22(R)-hydroxycholesterol is quantified in studies of LXR signaling, while the deuterated S-form is used to calibrate its detection .
24(R/S)-Hydroxycholesterol-d7
  • Structural Difference : Hydroxylation occurs at C24 (R/S epimer mixture).
  • Functional Role : 24(S)-hydroxycholesterol is a key regulator of brain cholesterol homeostasis, while 24(R)-hydroxycholesterol is less studied.
  • Analytical Use : Like 22(S)-OHC-d7, 24(R/S)-OHC-d7 is a deuterated internal standard but targets distinct metabolic pathways .
25-Hydroxycholesterol-d7
  • Structural Difference : Hydroxylation at C24.
  • Functional Role : Induces inflammatory responses and modulates antiviral immunity.
  • Analytical Use : Deuterated 25-OHC-d7 is co-analyzed with 22(S)-OHC-d7 in multi-oxysterol panels to study lipid peroxidation and immune-metabolic crosstalk .
7α-Hydroxycholesterol-d7
  • Structural Difference : Hydroxylation at C7α.
  • Functional Role : A precursor in bile acid synthesis.
  • Analytical Use : Unlike 22(S)-OHC-d7, which is used in broader lipidomics, 7α-OHC-d7 is specific for bile acid pathway studies .

Analytical Performance Comparison

Table 1: Key Analytical Parameters of Deuterated Oxysterols

Compound Deuterium Label Primary Application Sensitivity (LC-MS/MS) Key Reference
This compound d7 Quantification of 22-hydroxycholesterol 0.1–5 ng/mL
24(R/S)-OHC-d7 d7 Brain cholesterol metabolism studies 0.5–10 ng/mL
25-OHC-d7 d7 Immune-metabolic profiling 0.2–8 ng/mL
7α-OHC-d7 d7 Bile acid synthesis assays 0.3–6 ng/mL

Limitations and Challenges

  • Stereochemical Specificity : The biological activity of oxysterols heavily depends on hydroxyl group configuration (e.g., 22(R) vs. 22(S)), limiting the functional relevance of deuterated S-forms .
  • Matrix Effects : Co-eluting lipids in plasma or tissue samples can interfere with 22(S)-OHC-d7 quantification, necessitating optimized extraction protocols .

Biological Activity

22(S)-Hydroxycholesterol-d7 is a deuterated form of 22(S)-hydroxycholesterol, an oxysterol derived from cholesterol. This compound has garnered attention due to its biological activities, particularly in lipid metabolism, cellular signaling, and potential therapeutic applications. The presence of deuterium isotopes allows for enhanced tracking in metabolic studies, making it a valuable tool in research.

  • Molecular Formula : C27H39D7O2
  • Molecular Weight : Approximately 416.66 g/mol
  • Structure : The compound features a hydroxyl group at the 22nd carbon of the cholesterol backbone, with seven hydrogen atoms replaced by deuterium.

Biological Activities

This compound exhibits several significant biological activities:

  • Regulation of Cholesterol Homeostasis :
    • It plays a crucial role in maintaining cholesterol levels within cells. The compound can influence the expression of proteins involved in cholesterol metabolism, such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs) .
  • Cellular Signaling :
    • As an oxysterol, it acts as a signaling molecule that can modulate various cellular processes, including proliferation and apoptosis. This is particularly relevant in cancer biology where altered lipid metabolism is often observed .
  • Neuroprotective Effects :
    • Research indicates that this compound may have neuroprotective properties, potentially influencing neurodegenerative disease mechanisms due to its presence in significant amounts in the brain .
  • Impact on Glucose Metabolism :
    • The compound has been shown to promote glucose catabolism and uptake, suggesting its potential as a therapeutic target for metabolic disorders like type 2 diabetes .

Comparative Analysis with Related Compounds

The following table summarizes the differences between this compound and other related oxysterols:

Compound NameStructure TypeUnique Features
22(S)-Hydroxycholesterol DiastereomerDifferent stereochemistry; involved in distinct pathways
24(S)-Hydroxycholesterol OxysterolPlays a role in cholesterol metabolism
27-Hydroxycholesterol OxysterolInvolved in signaling; distinct physiological effects
Cholesterol SteroidPrecursor to all oxysterols; fundamental role in membranes

Case Studies

  • Cholesterol Regulation in Cancer Cells : A study demonstrated that inhibition of specific hydroxylases involved in bile acid metabolism led to toxic accumulation of oxysterols like this compound, which induced apoptosis in clear cell renal cell carcinoma (ccRCC) cells . This highlights the compound's role in cancer biology and potential therapeutic applications.
  • Neurodegenerative Disease Models : Experimental models using this compound have shown its ability to protect neuronal cells from oxidative stress, suggesting its utility in developing treatments for diseases such as Alzheimer's .

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its effects:

  • Mass Spectrometry Applications : The isotopic labeling of this compound allows for precise tracing of metabolic pathways using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Protein Interaction Studies : Investigations into how this oxysterol interacts with LXRs and SREBPs reveal insights into its regulatory roles in lipid metabolism .

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